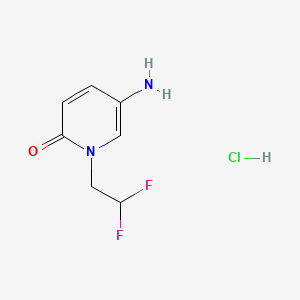
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an amino group and a difluoroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Addition of the Difluoroethyl Group: The difluoroethyl group is added using fluorination reactions, often involving reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Including crystallization and recrystallization to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Including halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: Employed in the synthesis of advanced materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(2,2-difluoroethyl)pyrimidine-2,4-dione: Another fluorinated compound with similar structural features.
5-Amino-1-(2,2-difluoroethyl)indolin-2-one: Shares the difluoroethyl group but has a different core structure.
Uniqueness
5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of functional groups and the presence of the difluoroethyl moiety, which can impart distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C7H9ClF2N2O |
|---|---|
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
5-amino-1-(2,2-difluoroethyl)pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-6(9)4-11-3-5(10)1-2-7(11)12;/h1-3,6H,4,10H2;1H |
Clé InChI |
GOHGHGVJJDDIPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1N)CC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



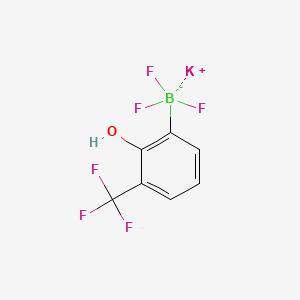
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
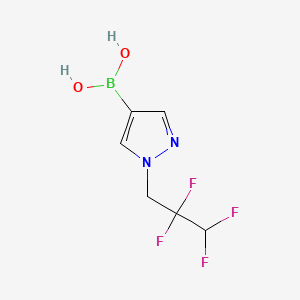
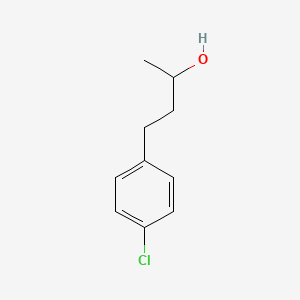
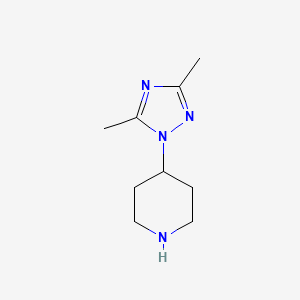
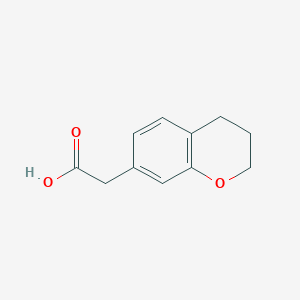
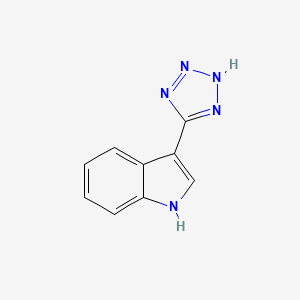
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
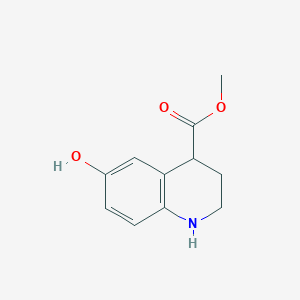
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)


![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
